Isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, a veratryl group at position 1, and a carboxylic acid group at position 3, which is neutralized by a sodium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt can be achieved through a combination of classical organic reactions. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is used to construct the isoquinoline core. This method typically involves the reaction of a benzaldehyde derivative with an amine in the presence of an acid catalyst to form the isoquinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as methylation, cyclization, and carboxylation, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 yields pyridine-3,4-dicarboxylic acid, while reduction with NaBH4 can lead to the formation of reduced isoquinoline derivatives.
Scientific Research Applications
Isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects on cancer cells are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation . The compound may also induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid: This compound shares a similar core structure but differs in the presence of a tetrahydroisoquinoline ring.
Isoquinoline-1-carboxylic acid: Another related compound with a carboxylic acid group at position 1 instead of position 3.
Uniqueness
Isoquinoline-3-carboxylic acid, 6,7-dimethoxy-1-veratryl-, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups and a veratryl group enhances its potential as a versatile intermediate in organic synthesis and its biological activity.
Properties
CAS No. |
63905-64-6 |
---|---|
Molecular Formula |
C21H20NNaO6 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
sodium;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21NO6.Na/c1-25-17-6-5-12(8-18(17)26-2)7-15-14-11-20(28-4)19(27-3)10-13(14)9-16(22-15)21(23)24;/h5-6,8-11H,7H2,1-4H3,(H,23,24);/q;+1/p-1 |
InChI Key |
IQMNYJAGGQSFNK-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC(=CC3=CC(=C(C=C32)OC)OC)C(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.